![molecular formula C29H37NO5 B1259945 (1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione](/img/structure/B1259945.png)

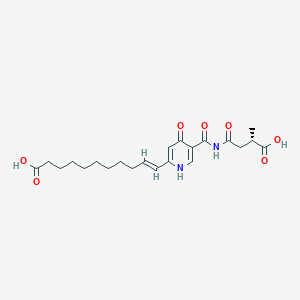

(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

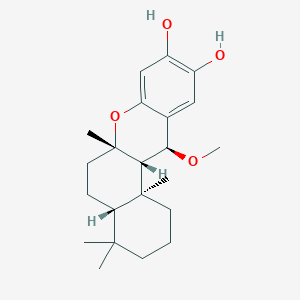

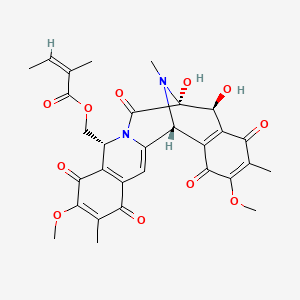

(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione is a member of the cytochalasan family, a group of fungal-derived natural products characterized by a perhydro-isoindolone core fused with a macrocyclic ring. These compounds exhibit high structural diversity and a broad spectrum of bioactivities . Cytochalasans, including this compound, have attracted significant attention from the chemical and pharmacological communities due to their intriguing biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cytochalasans, including (1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione, typically involves bioinspired strategies that mimic natural biosynthetic pathways. These strategies often employ polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid systems . The synthetic routes generally include intermolecular condensations, selective deprotections, and cyclization reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its structure and the challenges associated with large-scale synthesis. advancements in synthetic biology and fermentation technology hold promise for more efficient production methods in the future .

Analyse Chemischer Reaktionen

Types of Reactions: (1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions: Typical reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are often carried out under mild to moderate conditions to preserve the integrity of the macrocyclic ring .

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives are valuable for studying the structure-activity relationships and optimizing the compound’s therapeutic potential .

Wissenschaftliche Forschungsanwendungen

(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a tool compound to study the dynamics of actin polymerization and depolymerization. Its ability to inhibit actin filament formation makes it valuable for understanding cytoskeletal processes .

Biology: In biological research, this compound is employed to investigate cell motility, division, and morphology. It is particularly useful in studies involving actin-dependent processes such as cell migration and cytokinesis .

Medicine: this compound has shown potential in medical research for its anti-tumor, anti-inflammatory, and anti-microbial properties. It is being explored as a lead compound for developing new therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound is used in the development of bioactive compounds and as a reference standard in quality control processes for natural product-derived pharmaceuticals .

Wirkmechanismus

(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione exerts its effects primarily by targeting the actin cytoskeleton. It binds to the barbed ends of actin filaments, preventing their elongation and leading to the disruption of actin polymerization . This action results in the inhibition of various actin-dependent cellular processes, including cell motility, division, and intracellular transport . The compound’s ability to perturb the cell cycle via microtubule-targeting G2/M arrest and microfilament-targeting cytokinesis inhibition further contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Cytochalasin A: Known for its potent anti-tumor activity.

Cytochalasin B: Widely used in cell biology to study actin dynamics.

Cytochalasin D: Noted for its ability to disrupt actin filaments and inhibit cell division.

Uniqueness of (1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione: this compound stands out due to its unique structural features and specific bioactivities. Its distinct side chains and functional groups confer unique properties that make it valuable for targeted research applications and potential therapeutic development .

Eigenschaften

Molekularformel |

C29H37NO5 |

|---|---|

Molekulargewicht |

479.6 g/mol |

IUPAC-Name |

(1S,4E,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-7-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione |

InChI |

InChI=1S/C29H37NO5/c1-18-9-7-13-22-26-28(3,35-26)19(2)25-23(17-20-10-5-4-6-11-20)30-27(33)29(22,25)34-24(32)14-8-12-21(31)16-15-18/h4-8,10-11,13-14,18-19,21-23,25-26,31H,9,12,15-17H2,1-3H3,(H,30,33)/b13-7+,14-8+/t18-,19-,21?,22-,23-,25-,26-,28+,29+/m0/s1 |

InChI-Schlüssel |

MDJGLFFJLUGHOF-KWYMRMFBSA-N |

Isomerische SMILES |

C[C@@H]1CCC(C/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@H]4[C@](O4)([C@H]([C@H]2[C@@H](NC3=O)CC5=CC=CC=C5)C)C)O |

Kanonische SMILES |

CC1CCC(CC=CC(=O)OC23C(C=CC1)C4C(O4)(C(C2C(NC3=O)CC5=CC=CC=C5)C)C)O |

Synonyme |

cytochalasin Z6 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1259870.png)